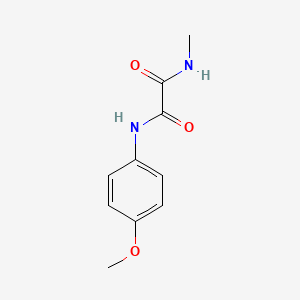
N-(4-methoxyphenyl)-N'-methylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-methylethanediamide, commonly known as MMEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and catalysis. MMEDA is a diamide derivative of 4-methoxyaniline and is structurally similar to lidocaine, a widely used local anesthetic.
Mecanismo De Acción
The mechanism of action of MMEDA as a local anesthetic is similar to that of lidocaine. MMEDA blocks the voltage-gated sodium channels in the nerve cells, thereby preventing the generation and propagation of action potentials. This results in the loss of sensation in the area where MMEDA is applied.
Biochemical and Physiological Effects:
MMEDA has been shown to have low toxicity and is well-tolerated in animal models. MMEDA has also been shown to have a low potential for systemic toxicity, making it a promising candidate for local anesthesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MMEDA is its ease of synthesis and high purity. MMEDA is also stable under a wide range of conditions, making it suitable for various lab experiments. However, one of the limitations of MMEDA is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for MMEDA research. In medicinal chemistry, further studies are needed to determine the efficacy and safety of MMEDA as a local anesthetic. MMEDA-based MOFs have shown promising results in catalysis, and further studies are needed to explore their potential in industrial applications. MMEDA can also be used as a building block for the synthesis of other functional materials, such as polymers and nanoparticles, which can have various applications in drug delivery and imaging.
Métodos De Síntesis
MMEDA can be synthesized by the reaction of 4-methoxyaniline with ethyl chloroformate, followed by the reaction with methylamine. The resulting product is purified by recrystallization to obtain MMEDA in high purity.
Aplicaciones Científicas De Investigación
MMEDA has shown promising results in various scientific research applications. In medicinal chemistry, MMEDA has been studied for its potential use as a local anesthetic due to its structural similarity to lidocaine. MMEDA has also been studied for its antimicrobial properties and has shown to be effective against a variety of bacteria and fungi.
In material science, MMEDA has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis. MMEDA-based MOFs have shown to be effective catalysts for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
Propiedades
IUPAC Name |
N'-(4-methoxyphenyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-3-5-8(15-2)6-4-7/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXKDLZPHRRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-methylethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[(4-methylphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)
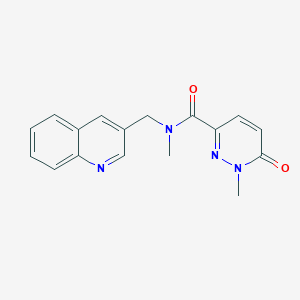
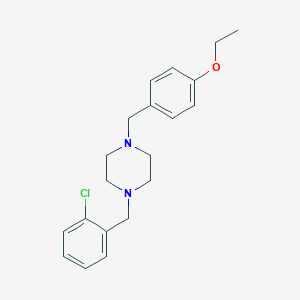
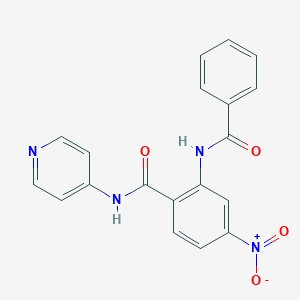
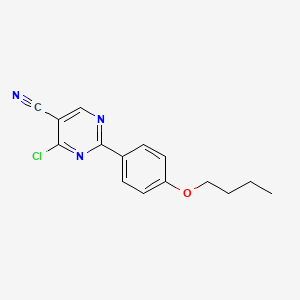
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)
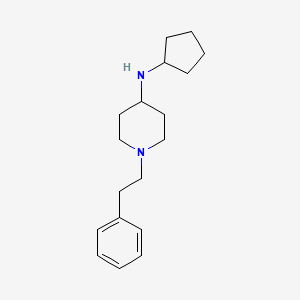
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
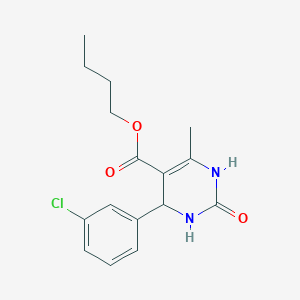
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)
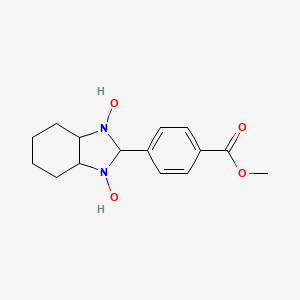
![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)